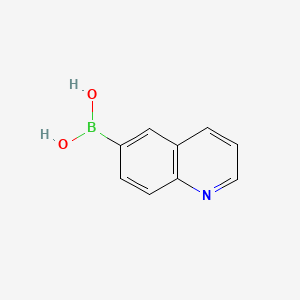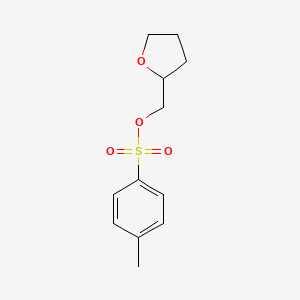
1-(5-Chloro-2-methoxyphenyl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can be adapted for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a halogenated methanone and includes a key resolution step to obtain optically pure enantiomers . This suggests that a similar approach could be taken for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine, potentially involving the use of a methanone precursor and resolution of enantiomers if chiral purity is desired.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction (XRD) . This technique allows for the precise determination of the spatial arrangement of atoms within a crystal, which is crucial for understanding the compound's properties. The crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, has been characterized and found to have a triclinic crystal system with specific space group parameters . This information is valuable for predicting the crystal structure of 1-(5-Chloro-2-methoxyphenyl)ethanamine, as the presence of similar functional groups can lead to comparable packing and bonding in the solid state.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 1-(5-Chloro-2-methoxyphenyl)ethanamine, but they do provide insights into the reactivity of structurally related compounds. For example, the synthesis of a benzofuran derivative involves a Pummerer reaction followed by desulfurization . This indicates that halogenated aromatic compounds with methoxy groups, similar to 1-(5-Chloro-2-methoxyphenyl)ethanamine, can undergo various organic transformations, which could be relevant for further functionalization or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as melting point determination, elemental analysis, and spectroscopic methods (IR, UV-Vis, mass spectroscopy) . These methods provide a comprehensive understanding of the compound's properties, such as stability, purity, and functional group identification. Theoretical methods like density functional theory (DFT) have been used to study the molecular structure and electronic properties, which can be applied to predict the properties of 1-(5-Chloro-2-methoxyphenyl)ethanamine . The use of computational methods like DFT can also help in understanding the hybridization states of carbon and oxygen atoms in the compound, which is crucial for predicting reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Metabolism Studies : Research has investigated the in vivo metabolism of psychoactive phenethylamine compounds in rats, identifying various metabolic pathways and metabolites. This type of research is crucial for understanding how similar compounds are processed in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Analytical Methods for Detection : High-performance liquid chromatography tandem mass spectrometry methods have been developed for the determination of certain phenethylamine derivatives in human serum. These analytical methods are essential for clinical toxicology testing and understanding the presence and concentration of such compounds in biological samples (Poklis, Charles, Wolf, & Poklis, 2013).
Neuropharmacological Research : Comparative studies on the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats provide insights into the receptor affinities and behavioral effects of these compounds. Such research is crucial for understanding the impact of similar compounds on the nervous system and their potential as psychoactive substances (Elmore et al., 2018).
Environmental and Toxicological Studies : The study of the microbial degradation and environmental impact of derivatives of methoxychlor, a structurally similar compound to 1-(5-Chloro-2-methoxyphenyl)ethanamine, provides insights into the environmental fate and potential toxicological effects of such compounds (Baarschers & Vukmanich, 1986).
Substance Abuse and Regulation : Research on the placement of certain synthetic phenethylamines into controlled substance schedules highlights the legal and regulatory aspects of these compounds, which is essential for public health and policy making (Federal register, 2016).
Safety and Hazards
The safety information for 1-(5-Chloro-2-methoxyphenyl)ethanamine indicates that it is classified as a danger and belongs to class 8 . Its UN# is 2735 and it belongs to packing group Ⅲ . Its hazard statements include H314 . The precautionary statements include P501-P264-P280-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P405 .
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZHQUDSYIJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)ethanamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

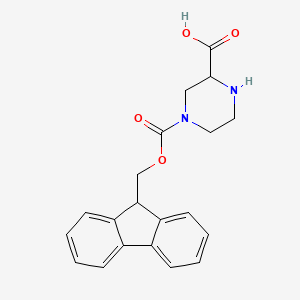
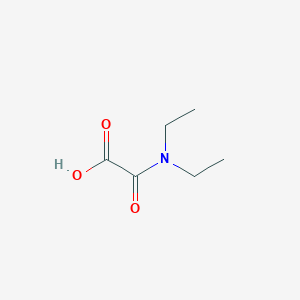
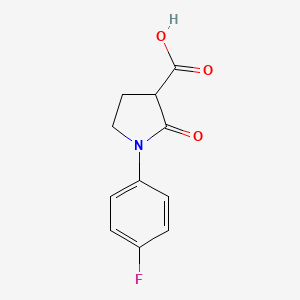
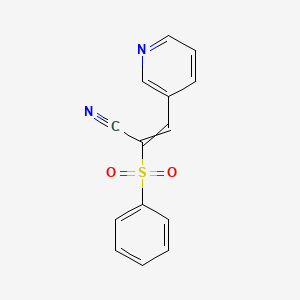
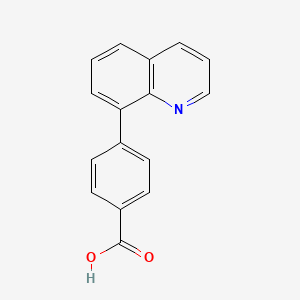
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
